9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine
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Overview
Description
N6-Dibenzoyladenosine 2’,3’-Dibenzoate is a synthetic compound with the molecular formula C38H29N5O8 and a molecular weight of 683.67 g/mol . It is primarily used in research settings, particularly in the fields of nucleic acids, nucleotides, and nucleosides . This compound is known for its role in the synthesis of dinucleotides and multibenzoylated nucleosides .
Preparation Methods
The synthesis of N6-Dibenzoyladenosine 2’,3’-Dibenzoate involves multiple steps. One common method includes the benzoylation of adenosine derivatives. The reaction typically requires reagents such as benzoyl chloride and a base like pyridine . The reaction conditions often involve maintaining a controlled temperature and pH to ensure the selective benzoylation at the N6, 2’, and 3’ positions of the adenosine molecule . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N6-Dibenzoyladenosine 2’,3’-Dibenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl groups, using reagents like sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
N6-Dibenzoyladenosine 2’,3’-Dibenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of N6-Dibenzoyladenosine 2’,3’-Dibenzoate involves its interaction with nucleic acids. The compound can integrate into nucleic acid structures, affecting their stability and function. It may also inhibit certain enzymes involved in nucleic acid metabolism, thereby influencing cellular processes . The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis and repair .
Comparison with Similar Compounds
N6-Dibenzoyladenosine 2’,3’-Dibenzoate can be compared with other benzoylated nucleosides, such as:
N6-Benzoyladenosine: Similar in structure but lacks the additional benzoyl groups at the 2’ and 3’ positions.
N6-Benzoyl-2’,3’-O-isopropylideneadenosine: Contains an isopropylidene group instead of benzoyl groups at the 2’ and 3’ positions.
N6-Benzoyl-5’-O-trityladenosine: Features a trityl group at the 5’ position instead of benzoyl groups at the 2’ and 3’ positions.
The uniqueness of N6-Dibenzoyladenosine 2’,3’-Dibenzoate lies in its specific benzoylation pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H29N5O8/c44-21-28-30(50-37(47)26-17-9-3-10-18-26)31(51-38(48)27-19-11-4-12-20-27)36(49-28)42-23-41-29-32(42)39-22-40-33(29)43(34(45)24-13-5-1-6-14-24)35(46)25-15-7-2-8-16-25/h1-20,22-23,28,30-31,36,44H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYQOUZNLMTKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H29N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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